molecular formula C14H14ClN B12670613 (Chloropropylphenyl)pyridine CAS No. 73559-40-7

(Chloropropylphenyl)pyridine

Cat. No.: B12670613
CAS No.: 73559-40-7
M. Wt: 231.72 g/mol
InChI Key: JJTJVLGXANAXBB-NSHDSACASA-N
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Description

(Chloropropylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom The compound this compound is characterized by the presence of a chloropropyl group and a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloropropylphenyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropylbenzene with pyridine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Chloropropylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Propylphenylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(Chloropropylphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Chloropropylphenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the chloropropyl and phenyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    Phenylpyridine: Lacks the chloropropyl group but has similar aromatic properties.

    Chloropyridine: Contains a chlorine atom directly attached to the pyridine ring.

Uniqueness

(Chloropropylphenyl)pyridine is unique due to the presence of both chloropropyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

73559-40-7

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

4-[2-[(2S)-2-chloropropyl]phenyl]pyridine

InChI

InChI=1S/C14H14ClN/c1-11(15)10-13-4-2-3-5-14(13)12-6-8-16-9-7-12/h2-9,11H,10H2,1H3/t11-/m0/s1

InChI Key

JJTJVLGXANAXBB-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1C2=CC=NC=C2)Cl

Canonical SMILES

CC(CC1=CC=CC=C1C2=CC=NC=C2)Cl

Origin of Product

United States

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